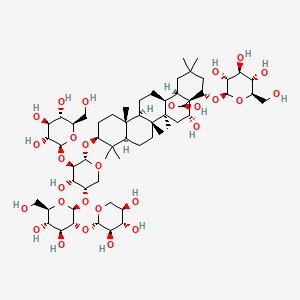

Capilliposide C

描述

属性

分子式 |

C58H96O28 |

|---|---|

分子量 |

1241.4 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[[(1R,2R,4S,5R,8R,10S,13R,14R,17S,18R,22S,23S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,23-dihydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-22-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C58H96O28/c1-52(2)14-29-57-13-9-28-54(5)11-10-31(53(3,4)27(54)8-12-55(28,6)56(57,7)15-30(63)58(29,51(75)86-57)32(16-52)83-47-42(73)38(69)34(65)23(17-59)78-47)82-49-44(85-48-43(74)39(70)35(66)24(18-60)79-48)37(68)26(21-77-49)81-50-45(40(71)36(67)25(19-61)80-50)84-46-41(72)33(64)22(62)20-76-46/h22-51,59-75H,8-21H2,1-7H3/t22-,23-,24-,25-,26+,27+,28-,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51+,54+,55-,56+,57+,58-/m1/s1 |

InChI 键 |

UDBADKBPGCLKSD-JDYJTZFISA-N |

手性 SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(C[C@@H]6O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)[C@H](O5)O)O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

规范 SMILES |

CC1(CC2C34CCC5C6(CCC(C(C6CCC5(C3(CC(C2(C(C1)OC7C(C(C(C(O7)CO)O)O)O)C(O4)O)O)C)C)(C)C)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

同义词 |

capilliposide C |

产品来源 |

United States |

Isolation, Identification, and Advanced Structural Elucidation of Capilliposide C

Methodologies for Extraction and Purification from Natural Sources

The journey to obtaining pure Capilliposide C begins with the careful extraction from its natural source, the whole plant of Lysimachia capillipes. The initial step typically involves the extraction of the dried and powdered plant material with a solvent such as ethanol. This process yields a crude extract containing a complex mixture of phytochemicals.

Subsequent purification of this compound from this crude extract is a multi-step process that leverages various chromatographic techniques. A common strategy involves the use of macroporous adsorption resins. These resins effectively separate the target saponins (B1172615) from other classes of compounds present in the extract.

Further refinement is often achieved through repeated column chromatography. This may include techniques such as silica (B1680970) gel chromatography and reversed-phase high-performance liquid chromatography (HPLC). In some purification schemes, solid-phase extraction (SPE) cartridges, for instance, those of the OASIS SPE variety, are employed to selectively isolate and concentrate the capilliposides from complex mixtures. The purity of the final product is typically assessed using analytical techniques like HPLC coupled with an evaporative light scattering detector (HPLC-ELSD).

Comprehensive Structural Characterization Techniques

The precise molecular structure of this compound has been meticulously pieced together using a combination of sophisticated spectroscopic and chemical methods. These techniques provide detailed information about the connectivity of atoms, the stereochemistry, and the nature of the sugar moieties attached to the triterpenoid (B12794562) backbone.

Mass Spectrometry (MS): High-resolution mass spectrometry is instrumental in determining the exact molecular weight and elemental composition of this compound. Techniques such as liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) provide valuable information on the fragmentation patterns of the molecule. This data helps in identifying the aglycone core and the sequence of sugar units in the glycosidic chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the cornerstone of structural elucidation for complex natural products like this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble the complete structural puzzle.

¹H NMR (Proton NMR): Provides information about the chemical environment of each proton in the molecule, including their connectivity through spin-spin coupling.

¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms and their chemical environments.

¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, useful for identifying sugar residues.

Hydrolysis: Chemical or enzymatic hydrolysis is a classical method used to cleave the glycosidic bonds, separating the sugar units from the triterpenoid aglycone. The individual monosaccharides can then be identified by comparison with authentic standards, confirming the nature of the sugar components of this compound.

Comparative Structural Analysis with Related Capilliposides

This compound belongs to a family of structurally similar compounds known as capilliposides, with Capilliposide A and Capilliposide B being its closest relatives. Understanding their structural nuances is crucial for structure-activity relationship studies.

This compound is a triterpenoid saponin (B1150181) with a specific arrangement of sugar moieties attached to its oleanane-type aglycone.

Capilliposide B shares the same aglycone core as this compound but differs in its glycosylation pattern. The specific nature and linkage of the sugar units distinguish it from this compound.

Capilliposide A is a bioactive metabolite of both Capilliposide B and this compound. It is formed through the metabolic transformation, specifically the hydrolysis of certain sugar residues, from its parent compounds. This metabolic relationship highlights the structural similarities, with Capilliposide A representing a deglycosylated form of its precursors.

The primary structural differences among these three related compounds lie in the composition and attachment points of their sugar chains. These variations in glycosylation can significantly influence their physicochemical properties and biological activities.

Below is a table summarizing the key structural features of these related compounds, based on available data.

| Compound | Aglycone Type | Key Structural Features | Relationship |

| This compound | Oleanane (B1240867) | Specific glycosylation pattern at defined positions of the aglycone. | Precursor to Capilliposide A |

| Capilliposide B | Oleanane | Shares the same aglycone as this compound but with a different glycosylation pattern. | Precursor to Capilliposide A |

| Capilliposide A | Oleanane | A deglycosylated metabolite of Capilliposide B and C. | Metabolite |

Preclinical Pharmacological Activities of Capilliposide C and Underlying Mechanisms

Antineoplastic Modulating Activities

In Vitro Investigations on Cellular Proliferation and Viability

Capilliposide C has demonstrated notable inhibitory effects on the proliferation of various cancer cell lines. researchgate.net Research indicates that its cytotoxic activity is a cornerstone of its antineoplastic potential, leading to a reduction in cancer cell viability. nih.govnih.gov

A primary mechanism by which this compound impedes cancer cell growth is through the induction of programmed cell death, or apoptosis. nih.govnih.gov This process is critical for eliminating malignant cells and is a key target for many anticancer therapies.

This compound has been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This is characterized by the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of programmed cell death. frontiersin.orgmdpi.com Specifically, treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the mitochondrial outer membrane. nih.gov

The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol. nih.govfrontiersin.org This, in turn, activates a cascade of cysteine-aspartic proteases known as caspases. mdpi.com Studies have observed that this compound treatment leads to elevated levels of cleaved caspase-9 and cleaved caspase-3, which are key executioners of apoptosis. nih.govnih.gov The activation of this caspase cascade ultimately leads to the dismantling of the cell and its orderly death. nih.govmdpi.com Furthermore, the tumor suppressor protein p53 has been implicated in this process, as its upregulation by this compound can influence the expression of Bcl-2 and Bax. nih.gov

Table 1: Effect of this compound on Apoptosis-Related Proteins in H460 Non-Small Cell Lung Cancer Cells

| Protein | Effect of this compound Treatment | Implication in Apoptosis |

| Bcl-2 | Downregulated | Decreased anti-apoptotic signaling |

| Bax | Upregulated | Increased pro-apoptotic signaling |

| p53 | Upregulated | Promotes apoptosis, regulates Bcl-2/Bax |

| Cytochrome C | Elevated in cytosol | Initiates caspase activation |

| Cleaved Caspase-9 | Elevated | Activation of the intrinsic apoptotic pathway |

| Cleaved Caspase-3 | Elevated | Execution of apoptosis |

Data synthesized from studies on human non-small cell lung cancer (NSCLC) cells. nih.gov

In addition to inducing apoptosis, this compound has been found to interfere with the normal progression of the cell cycle in cancer cells. nih.gov The cell cycle is a tightly regulated series of events that leads to cell division, and its dysregulation is a hallmark of cancer.

Table 2: Effect of this compound on Cell Cycle Distribution in H460 Cells

| Treatment Concentration (µg/mL) | Percentage of Cells in S-Phase |

| 0 (Control) | 12.35% |

| 2 | 22.66% |

| 4 | 34.75% |

| 6 | 44.02% |

Data from a 24-hour treatment of H460 NSCLC cells. nih.gov

This compound has been observed to alter the balance of intracellular reactive oxygen species (ROS), which plays a crucial role in its anticancer activity. researchgate.netnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. termedia.pl

Studies have demonstrated that treatment with this compound leads to an increase in the intracellular levels of ROS in cancer cells. researchgate.netnih.gov This accumulation of ROS is considered an early event that contributes to the activation of the mitochondrial apoptotic pathway. nih.gov The generation of ROS appears to be a key upstream mechanism, as the use of an ROS scavenger, N-acetylcysteine (NAC), was found to significantly reverse the apoptotic effects induced by this compound. nih.govresearchgate.net This finding underscores the critical role of ROS-mediated oxidative stress in the antineoplastic action of this compound. nih.gov

Beyond its standalone anticancer effects, this compound has shown promise as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapy drugs. nih.govnih.gov This is particularly relevant for overcoming drug resistance, a major challenge in cancer treatment. frontiersin.org

In vitro studies have shown that this compound can sensitize esophageal squamous cell carcinoma (ESCC) cells to the cytotoxic effects of oxaliplatin (B1677828). nih.gov The combination of this compound and oxaliplatin resulted in a significant enhancement of proliferative inhibition and apoptosis compared to treatment with oxaliplatin alone. nih.gov This synergistic effect was associated with the modulation of the PI3K/Akt/mTOR signaling pathway. nih.gov Similarly, this compound has been shown to restore sensitivity to gefitinib (B1684475) in non-small cell lung cancer cells that have acquired resistance. nih.gov By combining this compound with gefitinib, the concentration of gefitinib required to inhibit cell growth was markedly reduced. nih.gov This suggests that this compound can interfere with the signaling pathways that contribute to drug resistance, such as the AKT pathway. nih.gov These findings highlight the potential of this compound to be used in combination therapies to improve treatment outcomes. researchgate.net

Target Pathway Modulation (e.g., PI3K/Akt/mTOR, MAPK)

This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

One of the primary pathways targeted by this compound is the PI3K/Akt/mTOR pathway . In esophageal squamous carcinoma cells, this compound was found to enhance the cytotoxic effects of the chemotherapy drug oxaliplatin by inhibiting this pathway. nih.govsemanticscholar.org Treatment with a combination of this compound and oxaliplatin resulted in a significant decrease in the expression of key proteins in this pathway, including PI3K, phospho-Akt (p-Akt), and phospho-mTOR (p-mTOR). nih.gov This inhibition ultimately leads to increased apoptosis (programmed cell death) in cancer cells. nih.govsemanticscholar.org

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of this compound. In human prostate cancer PC3 cells, this compound has been observed to inhibit cell growth by targeting the MAPK pathway. hep.com.cn Specifically, it has been shown to down-regulate JNK and P38a/b while up-regulating phosphorylated JNK (p-JNK) and p-P38, leading to apoptosis. frontiersin.org

The table below summarizes the key molecular targets of this compound within these pathways.

| Pathway | Target Protein | Effect of this compound | Cancer Type |

| PI3K/Akt/mTOR | PI3K | Decrease | Esophageal Squamous Carcinoma |

| p-Akt | Decrease | Esophageal Squamous Carcinoma | |

| p-mTOR | Decrease | Esophageal Squamous Carcinoma | |

| MAPK | JNK | Down-regulation | Prostate Cancer |

| P38a/b | Down-regulation | Prostate Cancer | |

| p-JNK | Up-regulation | Prostate Cancer | |

| p-P38 | Up-regulation | Prostate Cancer |

In Vivo Studies in Animal Models of Neoplasia

The anticancer potential of this compound has been further validated in in vivo studies using animal models of neoplasia.

Effects on Tumor Xenograft Growth and Progression

In a xenograft model of esophageal squamous cell carcinoma, the combination of this compound and oxaliplatin significantly enhanced the anti-cancer effects compared to oxaliplatin alone. nih.govsemanticscholar.org This was evidenced by a notable reduction in both tumor volume and weight. semanticscholar.org Similarly, in a non-small cell lung cancer (NSCLC) xenograft mouse model, treatment with capilliposide resulted in significantly lower tumor growth compared to the untreated control group. researchgate.net Furthermore, total saponin (B1150181) extracts from Lysimachia capillipes, which include this compound, have demonstrated antitumor effects in various human xenograft tumor models without showing obvious signs of toxicity. mdpi.com

Radiosensitization through Cellular Signaling Pathways (e.g., ERRFI1/EGFR/STAT3)

A significant finding in preclinical studies is the ability of this compound to act as a radiosensitizer, making cancer cells more susceptible to radiation therapy. This effect is particularly relevant for treating radiation-resistant lung cancer. nih.gov

The mechanism behind this radiosensitization involves the modulation of the ERRFI1/EGFR/STAT3 signaling pathway . nih.gov this compound has been shown to up-regulate the expression of ErbB receptor feedback inhibitor 1 (ERRFI1) in lung cancer cells both in vitro and in vivo. nih.gov ERRFI1, in turn, reduces the phosphorylation of the epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription 3 (STAT3). nih.gov The down-regulation of the EGFR/STAT3 pathway plays a crucial role in the radiosensitizing effect of this compound. nih.govmagtechjournal.com

In xenograft models of ionizing radiation-resistant lung cancer, the combination treatment of this compound and irradiation led to significant growth inhibition of tumors compared to either treatment alone. nih.gov This was accompanied by increased expression of ERRFI1 in the xenograft tumors. nih.gov

The following table outlines the key molecules involved in the radiosensitizing effects of this compound.

| Molecule | Effect of this compound | Consequence |

| ERRFI1 | Up-regulation | Restores radiosensitivity |

| p-EGFR | Decrease | Inhibits downstream signaling |

| p-STAT3 | Decrease | Inhibits downstream signaling |

Anti-inflammatory Activities

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory activities. researchgate.netresearchgate.net

Cellular and Molecular Mechanisms of Anti-Inflammation

The anti-inflammatory effects of this compound are mediated through the regulation of various inflammatory mediators at the cellular and molecular level. researchgate.net

Studies in animal models of inflammation have demonstrated that this compound can significantly inhibit the production of key inflammatory mediators. researchgate.netserbiosoc.org.rs In a carrageenan-induced paw edema model in mice, this compound treatment was associated with a reduction in the levels of:

Prostaglandin (B15479496) E2 (PGE2): A key mediator of inflammation and pain. researchgate.netserbiosoc.org.rs

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine. researchgate.netserbiosoc.org.rs

Malondialdehyde (MDA): A marker of oxidative stress, which is closely linked to inflammation. researchgate.netserbiosoc.org.rs

The table below details the effect of this compound on these inflammatory mediators.

| Inflammatory Mediator | Effect of this compound |

| PGE2 | Inhibition of production |

| TNF-α | Inhibition of production |

| MDA | Inhibition of production |

Modulation of Cyclooxygenase (COX-1, COX-2) Activities

The anti-inflammatory effects of Lysimachia capillipes capilliposide (LCc), of which this compound is a primary bioactive constituent, have been linked to the modulation of cyclooxygenase enzymes. serbiosoc.org.rsmagtechjournal.com In preclinical studies, the mechanism underlying the anti-inflammatory activity of LCc was investigated in a carrageenan-induced paw edema model in mice. serbiosoc.org.rsresearchgate.net Research revealed that the administration of LCc was associated with the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in the inflamed paw tissue. serbiosoc.org.rsresearchgate.netresearchgate.net

The inflammatory process induced by carrageenan involves the production of inflammatory mediators, including prostaglandins (B1171923), which are synthesized by COX enzymes. biomedpharmajournal.org Mechanistic studies demonstrated that LCc treatment suppressed the levels of these enzymes in the paw tissue of carrageenan-injected mice. serbiosoc.org.rsresearchgate.net This inhibition of COX-1 and COX-2 activity contributes to the compound's observed anti-inflammatory properties by reducing the synthesis of prostaglandins like Prostaglandin E2 (PGE2), a key mediator of inflammation and pain. serbiosoc.org.rsresearchgate.net

Analgesic Activities in Preclinical Models

This compound has demonstrated notable analgesic effects in various preclinical models of pain, suggesting it acts through both central and peripheral mechanisms. researchgate.net The analgesic properties have been evaluated using standard tests such as the hot-plate test and the acetic acid-induced writhing test in mice. serbiosoc.org.rsresearchgate.net

The hot-plate test is employed to assess centrally acting analgesics. wikipedia.org In this model, Lysimachia capillipes capilliposide (LCc) was shown to increase the latency period of paw licking induced by thermal stimulation at all tested doses (40, 60, and 90 mg/kg), indicating a central analgesic effect. serbiosoc.org.rsresearchgate.netresearchgate.net

The acetic acid-induced writhing test is a chemical model used to evaluate peripherally acting analgesics. japsonline.comajpp.in Acetic acid injection causes tissue damage that triggers the release of pain mediators, leading to characteristic writhing behaviors. japsonline.com In this test, LCc significantly suppressed the number of abdominal writhes in mice. serbiosoc.org.rsresearchgate.net Specifically, a notable inhibitory effect on nociception was observed at a dose of 40 mg/kg. researchgate.net This suggests that this compound possesses peripheral analgesic activity, likely linked to the inhibition of inflammatory mediators. researchgate.netjapsonline.com

| Treatment Group | Latency to Paw Lick (seconds) | Outcome |

| Vehicle Control | Baseline | - |

| LCc (40 mg/kg) | Increased | Central analgesic effect observed serbiosoc.org.rsresearchgate.net |

| LCc (60 mg/kg) | Increased | Central analgesic effect observed serbiosoc.org.rsresearchgate.net |

| LCc (90 mg/kg) | Increased | Central analgesic effect observed serbiosoc.org.rsresearchgate.net |

| Treatment Group | Writhing Episodes | Outcome |

| Vehicle Control | Baseline | - |

| LCc (40 mg/kg) | Significantly Suppressed | Peripheral analgesic effect observed researchgate.net |

| LCc (60 mg/kg) | No significant effect | No significant analgesic effect noted at this dose in this model researchgate.net |

| LCc (90 mg/kg) | No significant effect | No significant analgesic effect noted at this dose in this model researchgate.net |

Pharmacokinetic Profile and Metabolic Pathways of Capilliposide C in Preclinical Systems

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes across Species)

The metabolic stability of Capilliposide C has been evaluated using liver microsomes from different species, including humans, rats, and mice, to assess potential inter-species differences in metabolism. researchgate.netmdpi.comnih.gov Studies have revealed significant species-dependent variations in the stability of this compound. researchgate.netnih.gov

In vitro investigations showed that this compound is stable in human liver microsomes (HLM) and rat liver microsomes (RLM). researchgate.netmdpi.comnih.gov However, it undergoes significant degradation in mouse liver microsomes (MLM). researchgate.netmdpi.comnih.gov This instability in the mouse model was primarily attributed to hydrolysis by esterases. researchgate.netnih.govnih.gov The rapid metabolism in mouse liver microsomes contrasts with its stability in human and rat systems, highlighting important species differences that could influence the extrapolation of preclinical data to humans. mdpi.comnih.gov

| Species | Microsome Source | Metabolic Stability of this compound | Primary Cause of Instability | Reference |

|---|---|---|---|---|

| Human | Liver Microsomes (HLM) | Stable | N/A | researchgate.netmdpi.comnih.gov |

| Rat | Liver Microsomes (RLM) | Stable | N/A | researchgate.netmdpi.comnih.gov |

| Mouse | Liver Microsomes (MLM) | Significant Degradation | Esterolysis | researchgate.netmdpi.comnih.gov |

Identification and Characterization of Metabolites

Following oral administration in mice, this compound undergoes extensive metabolism, leading to the identification and characterization of numerous metabolites. researchgate.netmdpi.comnih.gov In mouse biological matrices, a total of 19 metabolites have been identified. researchgate.netnih.gov The metabolic transformations involve a series of primary and secondary reactions.

The major metabolic pathways for this compound are deglycosylation and esterolysis. researchgate.netmdpi.comnih.govnih.gov These processes are critical in the biotransformation of the parent compound. Deglycosylation, the removal of sugar moieties, can occur in the gastrointestinal tract, mediated by intestinal microflora. nih.govresearchgate.net Esterolysis, the cleavage of ester bonds, is a key reaction observed in mouse liver microsomes and is a major contributor to the metabolic clearance of this compound in mice. researchgate.netnih.govnih.gov These primary transformations lead to the formation of various smaller molecules, some of which possess biological activity. researchgate.net

In addition to the primary pathways, this compound also undergoes minor secondary metabolic reactions. researchgate.netmdpi.comnih.gov These include:

Dehydration: The removal of a water molecule.

Dehydrogenation: The removal of hydrogen atoms.

Hydroxylation: The addition of a hydroxyl group.

These reactions contribute to the diversity of the metabolites formed, although they are considered minor pathways compared to deglycosylation and esterolysis. researchgate.netnih.govnih.gov

Another esterolysis product, identified as M4, has also been shown to possess bioactivity, exhibiting a reduction in cell viability in HepG2 cells. researchgate.net The metabolic products generated by the action of rat intestinal microflora on this compound have also demonstrated strong anticancer activity in vitro. mdpi.comresearchgate.net

Intestinal Absorption Mechanisms and Transport Dynamics

Studies have shown that this compound, like many saponins (B1172615), is poorly absorbed in the intestines. mdpi.comnih.gov Its intestinal permeability is low and appears to be segment-dependent. mdpi.com The absorption mechanism involves facilitated passive diffusion, but it is significantly limited by the action of efflux transporters. mdpi.comresearchgate.net

Efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), play a crucial role in limiting the intestinal absorption of this compound. mdpi.comnih.gov Both P-gp and MRP2 are highly expressed in the intestinal epithelium and actively pump substrates back into the intestinal lumen, thereby reducing their net absorption. nih.gov

Research using both Caco-2 cell monolayer and in situ single-pass intestinal perfusion (SPIP) models has confirmed that this compound is a substrate for both P-gp and MRP2. mdpi.comnih.gov The co-administration of specific inhibitors for these transporters led to a significant increase in the intestinal permeability of this compound. mdpi.comnih.gov For instance, verapamil (B1683045) (a P-gp inhibitor) and indomethacin (B1671933) (an MRP2 inhibitor) both enhanced its absorption, indicating that these transporters are key determinants of its low oral bioavailability. mdpi.comnih.govdntb.gov.ua

| Efflux Transporter | Inhibitor Used | Effect on this compound Permeability | Conclusion | Reference |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | Verapamil | Significantly Increased | This compound is a substrate of P-gp. | mdpi.comnih.gov |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Indomethacin | Significantly Increased | This compound is a substrate of MRP2. | mdpi.comnih.gov |

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Intestinal Metabolism

The intestinal epithelium is a primary site for first-pass metabolism of many orally administered xenobiotics, with cytochrome P450 (CYP) enzymes playing a pivotal role. nih.gov Among these, CYP3A4 is one of the most abundant and significant enzymes in the human intestine, responsible for the biotransformation of numerous drugs. nih.govmdpi.com

Investigations into the intestinal absorption of this compound (CAPC) and the structurally related Capilliposide B (CAPB) have sought to elucidate the involvement of metabolic enzymes. mdpi.comnih.gov Studies utilizing both in vitro Caco-2 cell monolayer and in situ single-pass intestinal perfusion (SPIP) models in rats have provided insights into these mechanisms. mdpi.comnih.gov

Research indicates that while both CAPB and CAPC are substrates for efflux transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2), their interaction with CYP3A4 appears to differ. mdpi.comnih.gov The intestinal permeability of CAPB was significantly enhanced in the presence of ketoconazole, a known CYP3A4 inhibitor. mdpi.comnih.gov This suggests that CAPB is likely a substrate for CYP3A4, and its intestinal absorption is at least partially limited by CYP3A4-mediated metabolism. mdpi.com

In contrast, the permeability of CAPC was not significantly affected by ketoconazole. mdpi.com This finding suggests that this compound may not be a significant substrate for the CYP3A4 enzyme in the intestine. mdpi.com Therefore, while efflux transporters limit the intestinal absorption of CAPC, first-pass metabolism by CYP3A4 does not appear to be a major barrier for this specific compound. mdpi.comnih.gov

The table below summarizes the effect of various inhibitors on the intestinal permeability of Capilliposide B and C, highlighting the differential role of CYP3A4.

| Inhibitor | Target(s) | Effect on Capilliposide B Permeability | Effect on this compound Permeability | Implication |

| Verapamil | P-gp | Increased | Increased | Both are P-gp substrates. mdpi.comnih.gov |

| Indomethacin | MRP2 | Increased | Increased | Both are MRP2 substrates. mdpi.comnih.gov |

| Ketoconazole | CYP3A4 | Increased | No Significant Change | CAPB is a likely CYP3A4 substrate; CAPC is not. mdpi.comnih.gov |

| Cyclosporin A | P-gp, MRP2, CYP3A4 | Increased | Increased | Confirms involvement of efflux transporters for both. mdpi.comnih.gov |

Preclinical Disposition Studies in Animal Models

Preclinical disposition studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. For this compound and its analogue Capilliposide B, metabolic stability and metabolite identification have been investigated in various preclinical systems, primarily using mouse and rat models. mdpi.comnih.gov

Metabolic stability studies using liver microsomes from different species revealed significant species-dependent differences. mdpi.comnih.govresearchgate.net Both Capilliposide B and C were found to be stable in human and rat liver microsomes. mdpi.comnih.govresearchgate.net However, they underwent significant degradation in mouse liver microsomes. mdpi.comnih.govresearchgate.net This instability was primarily attributed to esterolysis, as the degradation was markedly inhibited by the esterase inhibitor dichlorvos. mdpi.com This highlights the importance of hepatic esterase activity in the metabolism of these compounds, which can vary between species. mdpi.com

Following oral administration of an extract containing Capilliposide B and C to mice, a total of 19 metabolites were identified in biological matrices. mdpi.comnih.govmdpi.com The primary metabolic pathways were determined to be deglycosylation and esterolysis. mdpi.comnih.gov Minor metabolic reactions included dehydration, dehydrogenation, and hydroxylation. mdpi.comnih.gov A key metabolite, Capilliposide A (LCA), is formed through the esterolytic metabolism of both Capilliposide B and C. mdpi.com

Further in vivo studies using a nude mouse xenograft model of non-small cell lung cancer demonstrated that the combination of this compound and ionizing radiation significantly inhibited tumor growth without causing a noticeable difference in the body weight of the mice, suggesting it is well-tolerated under these conditions. nih.gov

The table below provides a summary of the key findings from preclinical disposition studies of this compound.

| Parameter | Finding | Animal Model/System | Reference |

| Metabolic Stability | Stable in human and rat liver microsomes. | Human, Rat Liver Microsomes | mdpi.comnih.gov |

| Significantly degraded in mouse liver microsomes. | Mouse Liver Microsomes | mdpi.comnih.govresearchgate.net | |

| Primary Metabolic Pathways | Deglycosylation and Esterolysis. | Mice | mdpi.comnih.gov |

| Minor Metabolic Pathways | Dehydration, Dehydrogenation, Hydroxylation. | Mice | mdpi.comnih.gov |

| Key Metabolite | Capilliposide A (formed via esterolysis). | Mice | mdpi.com |

| Primary Metabolism Sites | Intestinal microflora (deglycosylation) and Liver (esterolysis). | Mice | mdpi.com |

| Bioavailability | Low systemic exposure after oral administration. | General observation | mdpi.com |

| In Vivo Tolerance | Well-tolerated in combination with radiation in xenograft model. | Nude Mice | nih.gov |

Structure Activity Relationship Sar Investigations and Chemical Modification Strategies for Capilliposide C

Identification of Pharmacophore and Key Structural Determinants for Activity

The biological activity of saponins (B1172615) is intrinsically linked to their amphiphilic nature, which arises from a hydrophobic aglycone (sapogenin) and a hydrophilic sugar moiety. nih.gov For Capilliposide C, the key structural components influencing its bioactivity are the pentacyclic triterpenoid (B12794562) core and the attached sugar and ester groups. frontiersin.orgmdpi.com

Investigations into the metabolism of this compound reveal that its primary biotransformation pathways are deglycosylation (removal of sugar units) and esterolysis (cleavage of ester bonds). mdpi.comnih.gov These metabolic changes are crucial, as they effectively produce derivatives of the parent compound. The fact that the resulting metabolites, such as Capilliposide A (the esterolysis product of this compound), retain or even exhibit enhanced biological activity suggests that the oleanane (B1240867) triterpenoid skeleton is the fundamental pharmacophore responsible for its cytotoxic effects. mdpi.comresearchgate.net

Design and Synthesis of Novel this compound Analogs and Derivatives

The development of novel analogs of this compound has primarily centered on mimicking its natural metabolic transformations rather than complex de novo synthesis. The main strategies involve chemical or enzymatic hydrolysis to generate key metabolites, which are then studied as derivatives themselves.

The most significant derivative, Capilliposide A, is not typically synthesized from scratch but is rather prepared via the hydrolysis of this compound. researchgate.net A common laboratory method to achieve this is alkaline hydrolysis, which selectively cleaves the ester linkage while leaving the core triterpenoid structure and other glycosidic bonds intact. researchgate.netresearchgate.net This process provides a reliable source of Capilliposide A for further biological evaluation.

The primary "design" strategy is thus bio-transformation, where researchers study the metabolites produced by the body, particularly by gut microflora. mdpi.comresearchgate.net The main metabolic reactions that create these derivatives are:

Esterolysis: The cleavage of the ester group from this compound to yield Capilliposide A.

Deglycosylation: The sequential removal of sugar units from the glycoside chains. This process can lead to a variety of metabolites with differing numbers of sugar moieties. mdpi.comnih.gov

These biotransformations effectively create a small library of this compound analogs. By identifying these metabolites and their biological activities, researchers can understand which structural modifications lead to improved efficacy.

Evaluation of Modified Structures for Enhanced Biological Efficacy and Selectivity

Evaluation of the biological activity of this compound's metabolites has provided critical insights into its structure-activity relationship. Studies have compared the cytotoxic effects of this compound with its related compounds and metabolites against various human cancer cell lines.

Research has shown that the metabolic pool resulting from the biotransformation of this compound by rat intestinal microflora demonstrates strong anticancer activity. mdpi.comresearchgate.net This highlights the collective efficacy of its derivatives. More specific studies have quantified the activity of individual metabolites. For instance, Capilliposide A, the direct esterolysis product of this compound, was found to have significant cytotoxic effects.

A comparative study on the cytotoxicity of Capilliposides A, B, and C found that Capilliposide B exhibited the most significant activity against the human ovarian cancer cell line A-2780. biologydiscussion.com In another key study, the esterolytic metabolite of this compound, later identified as Capilliposide A, showed marked cytotoxicity against the HepG2 human liver cancer cell line. nih.govresearchgate.net These findings underscore that modifications at the ester and sugar positions can fine-tune the potency and selectivity of the parent compound.

The data below summarizes the cytotoxic activity of this compound and its key metabolite, Capilliposide A, against a human cancer cell line.

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| This compound (Metabolite Pool) | HepG2, PC-3, A549 | Cytotoxicity | Significant Activity | researchgate.net |

| Capilliposide A (Metabolite of C) | HepG2 (Liver Cancer) | IC₅₀ | 17.46 ± 1.55 µg/mL | researchgate.net |

| This compound | PC3 (Prostate Cancer) | Cytotoxicity | Dose- and Time-Dependent | nih.gov |

| This compound | A549-IR (Resistant Lung Cancer) | Radiosensitization | Significantly Enhances Effect | nih.govnih.gov |

These evaluations confirm that the structural modifications occurring through metabolism are crucial for the bioactivity of this compound. The resulting derivatives, particularly the aglycones and less glycosylated forms, often represent more potent versions of the parent saponin (B1150181), providing a clear direction for the future development of semi-synthetic analogs with enhanced therapeutic potential.

Advanced Analytical Methodologies in Capilliposide C Research

High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of chemical compounds. moravek.com For non-chromophoric compounds like Capilliposide C, which lack a UV-absorbing functional group, traditional UV detection is inadequate. Evaporative Light Scattering Detection (ELSD) offers a universal detection method that is independent of the analyte's optical properties, making it highly suitable for the quantitative analysis of saponins (B1172615). tandfonline.com The purity of this compound is frequently reported to be greater than 98% when assessed by HPLC-ELSD. nih.govmdpi.com

The HPLC-ELSD method involves the separation of the compound on a chromatographic column, followed by nebulization of the eluent in the detector. The solvent is then evaporated, leaving behind a fine mist of analyte particles which scatter a light beam. The intensity of the scattered light is proportional to the mass of the analyte.

Detailed research has been conducted to establish and validate HPLC-ELSD methods for the precise quantification of this compound in its source, Lysimachia capillipes. researchgate.net These methods are crucial for the quality control of raw herbal materials and extracts. tandfonline.com The validation of these methods typically assesses linearity, recovery, precision, and accuracy to ensure reliable and reproducible results. bioline.org.br

Table 1: HPLC-ELSD Method Parameters for this compound Quantification

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chromatographic Column | Hypersil C18 (4.6 mm x 250 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile - 0.3% Acetic Acid | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| ELSD Drift Tube Temperature | 100°C | researchgate.net |

| ELSD Gas Flow Rate | 2.6 L/min | researchgate.net |

| Linearity Range | 0.4048–4.0480 µg | researchgate.net |

| Correlation Coefficient (r) | 0.9998 | researchgate.net |

| Average Recovery | 99.62% | researchgate.net |

| Relative Standard Deviation (RSD) of Recovery | 2.16% | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Pharmacokinetic Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for bioanalysis due to its high sensitivity and specificity, allowing for the detection and quantification of compounds in complex biological matrices like plasma, urine, and tissues. tandfonline.commdpi.com This technique has been extensively applied to investigate the pharmacokinetics (PK), tissue distribution, and metabolism of this compound. nih.govnih.gov

A significant challenge in the bioanalysis of this compound is its instability in biological samples. As an ester-containing compound, it is susceptible to rapid hydrolysis by esterases present in blood and plasma. tandfonline.com To overcome this, studies have incorporated the use of an esterase inhibitor, such as dichlorvos, during sample pretreatment to ensure the integrity of the analyte. nih.gov Validated LC-MS/MS methods have demonstrated excellent linearity, precision, and accuracy for the simultaneous determination of this compound and its related compounds in rat plasma. nih.gov

Metabolite profiling studies using advanced LC-MS/MS platforms like Quadrupole Time-of-Flight (QTOF) and Quadrupole linear ion trap (QTRAP) have been crucial in elucidating the metabolic fate of this compound. mdpi.comresearchgate.netnih.gov Following oral administration in mice, this compound undergoes extensive metabolism. nih.govnih.gov The primary metabolic pathways identified are deglycosylation and esterolysis, with hydroxylation, dehydrogenation, and dehydration occurring as minor reactions. nih.govnih.gov A key metabolite is Capilliposide A, the esterolytic product of this compound. nih.gov Studies have also shown that the intestinal microflora plays a significant role in the biotransformation of this compound. researchgate.net

Table 2: LC-MS/MS Bioanalytical Method Validation and Metabolite Summary

| Parameter | Finding/Value | Reference |

|---|---|---|

| Application | Simultaneous determination of Capilliposide B and C in rat plasma | nih.gov |

| Linearity Range | 10.0 to 5000 ng/mL | nih.gov |

| Intra- & Inter-day Precision (RSD) | ≤6.1% | nih.gov |

| Accuracy (Relative Error) | 1.3–3.7% | nih.gov |

| Identified Metabolites (in mice) | 19 metabolites identified | nih.gov |

| Major Metabolic Pathways | Deglycosylation, Esterolysis | nih.govnih.gov |

| Minor Metabolic Pathways | Dehydration, Dehydrogenation, Hydroxylation | nih.gov |

| Primary Metabolite | Capilliposide A (Esterolytic product) | nih.gov |

| Tissue Distribution (Oral Admin.) | Highest concentrations in stomach and intestine | nih.gov |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Structural Characterization

The definitive elucidation of the complex structure of natural products like this compound relies on the combined power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netanu.edu.au While MS provides crucial information about the molecular weight and elemental composition, NMR spectroscopy reveals the atom-by-atom connectivity and stereochemistry of the molecule. core.ac.uk

The initial isolation and structural determination of this compound were accomplished using a combination of chemical methods and extensive spectroscopic analysis. researchgate.net Mass spectrometry provided the molecular formula, while a suite of 1D and 2D NMR experiments were employed to piece together the intricate oleanane-type triterpenoid (B12794562) skeleton and its attached sugar moieties. researchgate.netresearchgate.net

Advanced NMR techniques are essential for this process: core.ac.uk

1D NMR: 1H NMR provides information on the types and number of protons, while 13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra help identify the different types of carbon atoms (CH3, CH2, CH, and quaternary carbons). core.ac.uk

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish 1H-1H bond correlations, while HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) link protons to their directly attached carbons. researchgate.netcore.ac.uk Long-range correlations between protons and carbons (two to four bonds away) are determined using HMBC (Heteronuclear Multiple Bond Correlation), which is critical for assembling the complete molecular framework and sequencing the sugar units. researchgate.netcore.ac.uk TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system, such as those in a single sugar residue. researchgate.net

This comprehensive NMR and MS approach is not only used for the initial characterization of the parent compound but is also the gold standard for identifying unknown metabolites, where MS/MS fragmentation data alone may be insufficient for definitive structural assignment. hyphadiscovery.commdpi.com

Table 3: Spectroscopic Techniques in the Structural Elucidation of this compound

| Technique | Purpose in Structural Analysis | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | researchgate.net |

| 1H NMR | Identifies the chemical environment and number of protons. | core.ac.uk |

| 13C NMR / DEPT | Identifies the number and type of carbon atoms. | researchgate.netcore.ac.uk |

| COSY (1H-1H Correlation Spectroscopy) | Establishes proton-proton connectivities through bonds. | researchgate.net |

| HSQC/HMQC | Correlates protons with their directly attached carbons. | researchgate.net |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (2-4 bond) correlations between protons and carbons, key for assembling the molecular skeleton. | researchgate.net |

| TOCSY (Total Correlation Spectroscopy) | Identifies complete proton spin systems, useful for characterizing individual sugar residues. | researchgate.net |

Conclusion and Future Research Directions in Capilliposide C Studies

Synthesis of Current Knowledge and Achievements

Capilliposide C (CPS-C), a novel oleanane (B1240867) triterpenoid (B12794562) saponin (B1150181) isolated from the traditional Chinese medicinal plant Lysimachia capillipes Hemsl, has emerged as a compound of significant interest in pharmacological research. nih.govsemanticscholar.orgnih.gov Extensive studies have established its identity as a pentacyclic triterpenoid and have begun to uncover its diverse biological activities. nih.gov The primary achievements in this compound research are centered on its potent anti-cancer properties, which have been demonstrated across a variety of cancer cell lines, including lung, prostate, esophageal, and ovarian cancers. nih.govmdpi.comnih.gov

Key research findings have consistently highlighted the ability of this compound to induce apoptosis (programmed cell death) in cancer cells. nih.govsemanticscholar.org Mechanistically, this is achieved through the modulation of several critical signaling pathways. For instance, in prostate cancer cells, this compound triggers apoptosis by activating caspases and regulating the MAPK pathway, leading to a decrease in Bcl-2, JNK, and P38α/β, and an increase in Bax, p-JNK, and p-P38 levels. nih.govresearchgate.netresearchgate.net Furthermore, its efficacy in sensitizing esophageal squamous carcinoma cells to conventional chemotherapeutics like oxaliplatin (B1677828) has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. semanticscholar.orgnih.gov

A significant breakthrough has been the discovery of its role as a radiosensitizer. Studies have shown that this compound can restore sensitivity to ionizing radiation in resistant lung cancer cells. nih.gov This effect is attributed to its ability to regulate the ERRFI1/EGFR/STAT3 signaling pathway, presenting a promising strategy to overcome radiation resistance in cancer therapy. nih.govnih.govfrontiersin.org Beyond its anti-cancer effects, this compound has also demonstrated analgesic and anti-inflammatory properties, which are associated with the inhibition of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor (TNF-α), and cyclooxygenases (COX-1 and COX-2). magtechjournal.comserbiosoc.org.rsresearchgate.net

The table below summarizes key in vitro studies demonstrating the anti-cancer activity of this compound.

| Cell Line | Cancer Type | Observed Effects | Signaling Pathway Implicated | Reference |

| A549, H1299, H460 | Non-small cell lung cancer | Induced ROS generation, cell cycle arrest, apoptosis; Restored radiosensitivity | ERRFI1/EGFR/STAT3 | nih.govdergipark.org.tr |

| PC3, DU145 | Prostate Cancer | Induced apoptosis, cytotoxicity | Caspase, MAPK | nih.govresearchgate.netdergipark.org.tr |

| TE-1, TE-2 | Esophageal Squamous Carcinoma | Enhanced sensitivity to oxaliplatin, induced apoptosis | PI3K/Akt/mTOR | semanticscholar.orgnih.gov |

| CNE-2 | Nasopharyngeal Cancer | Inhibited cell growth, induced apoptosis | PUMA-Bax | nih.gov |

| A-2780 | Ovarian Carcinoma | Cytotoxicity | Not specified | mdpi.comnih.gov |

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the promising results, the study of this compound is faced with several challenges and unexplored avenues. A primary methodological hurdle is its poor intestinal absorption and low oral bioavailability, which could limit its clinical application. mdpi.com Studies have indicated that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2), which actively pump the compound out of cells, thereby reducing its intracellular concentration and efficacy. mdpi.com While its metabolism is being investigated, with studies identifying deglycosylation and esterolysis as major pathways, a complete understanding of its metabolic fate and the bioactivity of its metabolites, such as Capilliposide A, is still lacking. mdpi.comnih.gov

The full spectrum of its molecular mechanisms has not been completely elucidated. researchgate.net While pathways like MAPK, PI3K/Akt, and EGFR/STAT3 have been identified, the initial upstream targets that trigger these cascades remain largely unknown. researchgate.net The potential for off-target effects, a common challenge with natural products, has not been systematically investigated.

Furthermore, there is a scarcity of research on its efficacy in more complex, clinically relevant models. Most studies have relied on traditional 2D cell cultures and standard xenograft models. nih.govsemanticscholar.org The development and validation of advanced preclinical models are necessary to better predict its therapeutic potential in humans. Another significant challenge is the difficulty in synthesizing this complex saponin or its analogs, which hampers the large-scale production required for extensive preclinical and potential clinical trials. researchgate.netresearchgate.net

Prospective Directions for Translational Research and Academic Inquiry

To bridge the gap between promising preclinical findings and potential clinical applications, future research on this compound should be directed towards several key areas.

Elucidation of Novel Molecular Targets and Signaling Networks

A critical next step is to move beyond the currently identified pathways and pinpoint the direct molecular targets of this compound. Unbiased screening approaches, such as proteomics and transcriptomics, could reveal novel binding partners and signaling networks affected by the compound. doi.org For example, while this compound is known to upregulate the tumor suppressor ERRFI1, the precise mechanism of this regulation, whether through genetic or epigenetic modifications like promoter methylation, is an important area for future investigation. nih.gov Exploring its impact on other cancer-related pathways, such as the TNF and HIF-1 signaling pathways, could provide a more comprehensive understanding of its anti-neoplastic activity. tmrjournals.com

Development of Advanced Preclinical Models

Future in vivo studies should incorporate more sophisticated preclinical models that better mimic human tumor biology. This includes the use of patient-derived xenograft (PDX) models, which maintain the heterogeneity of the original tumor, and genetically engineered mouse models (GEMMs) that can replicate specific cancer-driving mutations. The use of 3D cell culture models, such as spheroids, would also offer a more accurate in vitro system to study drug penetration and efficacy compared to traditional monolayer cultures. researchgate.net These advanced models would provide more robust data on the efficacy and potential resistance mechanisms of this compound.

Exploration of Synergistic Effects with Other Therapeutic Modalities

Building on the demonstrated synergy with oxaliplatin and radiation, further research should explore combination therapies with other agents. magtechjournal.com This includes targeted therapies, such as the EGFR inhibitor gefitinib (B1684475), where Capilliposide has been shown to restore sensitivity in resistant cells. nih.gov Investigating its combination with immunotherapy agents is another promising avenue, given that some traditional Chinese medicines have been shown to enhance T-cell infiltration and modulate the tumor microenvironment. dovepress.com A systematic evaluation of combination regimens could identify synergistic interactions that enhance therapeutic efficacy while potentially lowering the required doses and associated toxicities of conventional treatments.

| Combination Agent | Therapeutic Modality | Cancer Model | Key Finding | Reference |

| Oxaliplatin | Chemotherapy | Esophageal Squamous Carcinoma | Sensitizes cells to oxaliplatin-induced apoptosis | semanticscholar.orgnih.gov |

| Ionizing Radiation | Radiotherapy | Ionizing Radiation-Resistant Lung Cancer | Restores radiosensitivity by upregulating ERRFI1 | nih.gov |

| Gefitinib | Targeted Therapy | Gefitinib-Resistant NSCLC | Restores gefitinib sensitivity by inhibiting AKT activation | nih.gov |

| 5-Fluorouracil | Chemotherapy | Cholangiocarcinoma | Synergistic anti-tumor effect | hep.com.cn |

Rational Design of Next-Generation this compound Analogs with Improved Biological Profiles

Addressing the pharmacological limitations of this compound, such as its poor bioavailability, requires a concerted effort in medicinal chemistry. The rational design and synthesis of novel analogs are crucial. rsc.orgsemanticscholar.org By analyzing the structure-activity relationships (SAR) of this compound and its known metabolites like Capilliposide A, chemists can identify the key functional groups responsible for its bioactivity and those that hinder its absorption. mdpi.comresearchgate.net This knowledge can guide the synthesis of next-generation analogs with improved solubility, metabolic stability, and oral bioavailability, while retaining or even enhancing the desired therapeutic effects. This approach could ultimately lead to the development of a clinically viable drug candidate derived from the this compound scaffold.

常见问题

Q. How can researchers establish the therapeutic efficacy of Capilliposide C in mitigating chemotherapy-induced organ toxicity?

- Methodological Answer : Begin with in vitro assays using relevant cell lines (e.g., renal HK-2 cells for nephrotoxicity) to assess cell viability (via MTT assays), apoptosis markers (e.g., caspase-3/7 activity), and inflammatory cytokines (e.g., IL-6, IL-1β via ELISA). Validate findings in in vivo models (e.g., cisplatin-induced acute kidney injury in mice) by measuring serum biomarkers (creatinine, blood urea nitrogen) and histological changes (hematoxylin-eosin staining). Include mitochondrial ultrastructure analysis via transmission electron microscopy (TEM) to evaluate organelle-level recovery . Experimental Design Tip: Ensure dose-response curves and control groups (e.g., cisplatin-only vs. cisplatin + this compound) are included for robust statistical comparison .

Q. What experimental parameters should be optimized when evaluating this compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer : Optimize parameters such as:

- Administration route : Intraperitoneal vs. oral gavage to assess bioavailability.

- Sampling intervals : Frequent blood/tissue sampling (e.g., 0, 1, 3, 6, 12, 24 hours post-dose) for LC-MS/MS analysis of plasma concentration.

- Tissue distribution : Measure drug accumulation in target organs (e.g., kidney, liver) and assess metabolic stability using liver microsomes.

- Dose proportionality : Test multiple doses (e.g., 10, 25, 50 mg/kg) to establish linearity.

Data Analysis: Use non-compartmental analysis (NCA) for PK parameters (AUC, Cmax, t1/2) .

Advanced Research Questions

Q. How can transcriptomic and metabolomic data be integrated to elucidate this compound’s mode of action against chemotherapy-induced toxicity?

- Methodological Answer :

- Transcriptomics : Perform RNA sequencing (RNA-seq) on treated vs. untreated tissues (e.g., renal cortex) to identify differentially expressed genes (DEGs). Use Gene Ontology (GO) and KEGG pathway enrichment analysis to pinpoint pathways (e.g., endoplasmic reticulum stress, amino acid metabolism).

- Metabolomics : Apply LC-MS-based untargeted metabolomics to profile endogenous metabolites. Integrate with transcriptome data via joint pathway analysis (e.g., MetaboAnalyst) to identify key nodes (e.g., L-Leucine degradation linked to ATF4/CHOP signaling).

- Validation : Confirm targets via qPCR, Western blotting, or CRISPR/Cas9 knockout models .

Critical Consideration: Address batch effects and normalize data using R packages (e.g., DESeq2, MetNorm) to reduce false positives .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacodynamic (PD) Bridging : Compare in vitro IC50 values with in vivo plasma/tissue concentrations. Use PK/PD modeling (e.g., Phoenix WinNonlin) to assess target engagement.

- Bioavailability Testing : Evaluate drug solubility, permeability (Caco-2 assays), and first-pass metabolism.

- Formulation Optimization : Test nanoemulsions or liposomal delivery to enhance bioavailability.

- Mechanistic Confounding : Investigate off-target effects (e.g., cytokine cross-talk) via multiplex assays.

Case Study: In cisplatin nephrotoxicity studies, in vitro reductions in KIM-1 were validated in vivo by correlating gene expression with functional biomarkers (e.g., serum creatinine) .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous preclinical data?

- Methodological Answer :

- Longitudinal Analysis : Use mixed-effects models (e.g., SAS PROC MIXED) to account for repeated measurements.

- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to omics datasets.

- Survival Studies : Kaplan-Meier curves with log-rank tests for mortality endpoints.

Reproducibility Tip: Pre-register analysis plans and share raw data/scripts via repositories (e.g., GitHub, Zenodo) .

Q. How should researchers design studies to assess this compound’s impact on DNA damage response (DDR) pathways in cancer cells?

- Methodological Answer :

- Comet Assays : Quantify single-strand breaks in treated cancer cells.

- γH2AX Foci Staining : Measure double-strand break repair kinetics.

- Transcriptome Profiling : Use DDR-focused panels (e.g., NanoString) to assess genes like ATM, ATR, and EGLN3.

- Functional Rescue : Inhibit DDR pathways (e.g., PARP inhibitors) to test synthetic lethality.

Data Integration: Cross-reference with public databases (e.g., TCGA) to identify resistance markers .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

- Methodological Answer :

- Detailed Methods : Adhere to ARRIVE guidelines for in vivo studies, including strain/age/sex of animals and randomization protocols.

- Raw Data Sharing : Deposit mass spectrometry, RNA-seq, and flow cytometry data in public repositories (e.g., GEO, PRIDE).

- Reagent Validation : Authenticate cell lines (STR profiling) and cite commercial antibodies with catalog numbers.

Reference: Follow Beilstein Journal’s guidelines for experimental section clarity and supplementary data organization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。